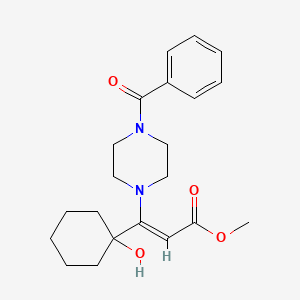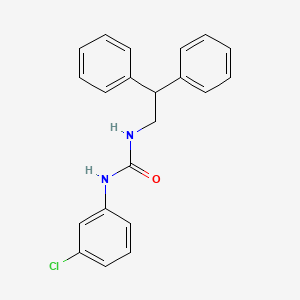![molecular formula C14H11N3OS B3828642 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
Vue d'ensemble
Description
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, also known as MPP, is a heterocyclic compound with potential applications in scientific research. MPP is a pyrido[2,3-d]pyrimidine derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of CK2 activity, which leads to the inhibition of cell growth and survival. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant effects. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of CK2. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential antioxidant effects by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has several advantages for lab experiments, including its potential anti-cancer, anti-inflammatory, and antioxidant effects. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can be synthesized through various methods, making it readily available for research purposes. However, 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, including further investigation of its potential anti-cancer, anti-inflammatory, and antioxidant effects. Future research could also focus on the development of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one as a potential therapeutic agent for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one in humans.
Applications De Recherche Scientifique
4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has potential applications in scientific research, particularly in the field of cancer research. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has also been shown to have potential anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
4-methylsulfanyl-2-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-19-14-11-10(18)7-8-15-13(11)16-12(17-14)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKJZAOKPGDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C(=O)C=CN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{2-(acetylamino)-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828583.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![4-(2-(acetylamino)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B3828618.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinamine](/img/structure/B3828633.png)
![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)
![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)


